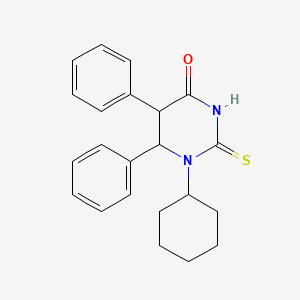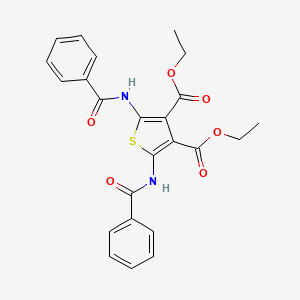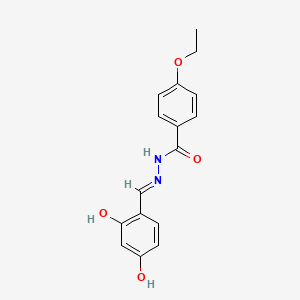
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, and various research studies have reported its potential use in the treatment of different diseases.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone involves the inhibition of various enzymes and receptors in the body. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is its broad-spectrum activity against various diseases. It has also been reported to have low toxicity and good bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
The potential therapeutic applications of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone are vast, and there are many future directions for research in this area. Some of the possible future directions include:
1. Investigating the potential use of this compound in the treatment of viral infections, such as COVID-19.
2. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
3. Developing new formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with significant potential for therapeutic applications. It has been extensively studied for its pharmacological properties, and various research studies have reported its potential use in the treatment of different diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new formulations to improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of cyclohexyl isocyanate with 2,3-diphenylacrylonitrile in the presence of sulfur powder and potassium carbonate. The reaction is carried out in refluxing acetonitrile, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22(26)23-21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXAETVOBJKGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(C(=O)NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)

![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)